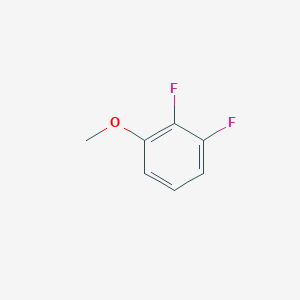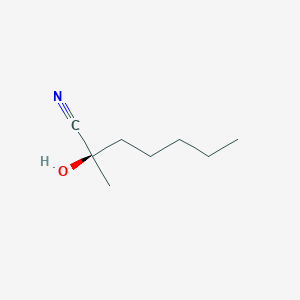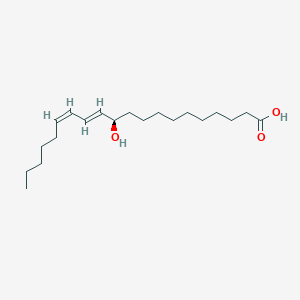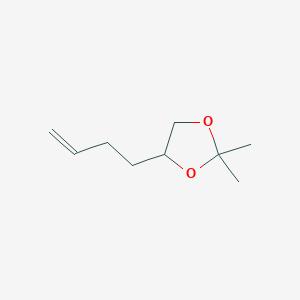
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane, also known as DMBD, is a cyclic ether compound that has gained attention in the scientific community due to its potential applications in various fields. DMBD is synthesized through a simple process and has shown promising results in scientific research, particularly in the areas of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane is not fully understood. However, it is believed to interact with biological macromolecules, including proteins and nucleic acids, through hydrogen bonding and van der Waals interactions. 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has also been shown to stabilize protein structures, leading to enhanced activity and stability.
Effets Biochimiques Et Physiologiques
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has shown a range of biochemical and physiological effects in scientific research. It has been shown to enhance the activity and stability of enzymes, leading to improved catalytic efficiency. 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has also been shown to stabilize proteins, leading to improved protein folding and reduced aggregation. Additionally, 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has been shown to protect cells and tissues from damage during cryopreservation.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has several advantages for use in lab experiments. It is a stable and non-toxic compound, making it safe for use in biological systems. It is also a good solvent for a range of biological molecules, including proteins and nucleic acids. However, 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has some limitations, including its relatively high cost and limited availability.
Orientations Futures
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has shown promising results in scientific research, and there are several potential future directions for its use. One possible direction is the use of 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane as a cryoprotectant for preserving organs for transplantation. Another potential direction is the use of 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane as a ligand for metal ions in catalysis and coordination chemistry studies. Additionally, 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane could be used as a stabilizer for proteins and enzymes in industrial applications.
Conclusion
In conclusion, 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane is a promising compound for scientific research. Its simple synthesis method, stable properties, and potential applications in various fields make it an attractive candidate for further study. While there are still some limitations to its use, the future directions for 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane are promising and warrant further investigation.
Méthodes De Synthèse
The synthesis of 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane involves the reaction of 3-butenyl alcohol with 2,2-dimethyl-1,3-propanediol in the presence of a strong acid catalyst. The reaction proceeds via an acid-catalyzed dehydration process, resulting in the formation of 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane as the major product. The synthesis method is simple, efficient, and yields a high purity product.
Applications De Recherche Scientifique
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has shown promising results in scientific research, particularly in the areas of biochemistry and physiology. It has been used as a solvent for various biochemical reactions, as well as a substrate for enzymatic reactions. 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has also been used as a cryoprotectant for preserving biological samples, including cells and tissues. Additionally, 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has been used as a ligand for metal ions in coordination chemistry studies.
Propriétés
Numéro CAS |
136863-31-5 |
|---|---|
Nom du produit |
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane |
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
4-but-3-enyl-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-8-7-10-9(2,3)11-8/h4,8H,1,5-7H2,2-3H3 |
Clé InChI |
QJXFGAZSYFTBPD-UHFFFAOYSA-N |
SMILES |
CC1(OCC(O1)CCC=C)C |
SMILES canonique |
CC1(OCC(O1)CCC=C)C |
Synonymes |
1,3-Dioxolane, 4-(3-butenyl)-2,2-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




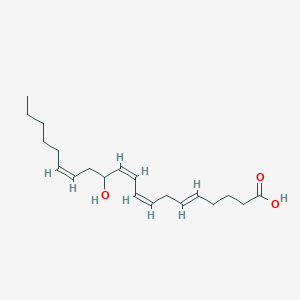
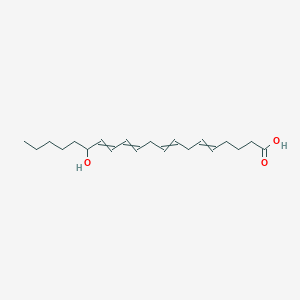

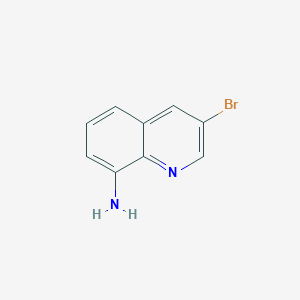
![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)
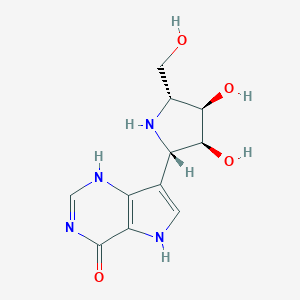
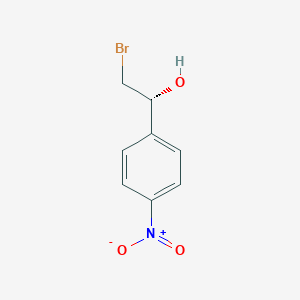
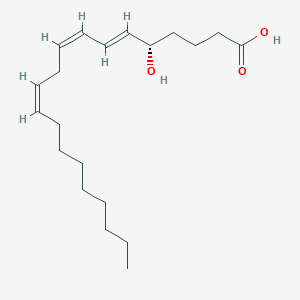
![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)
